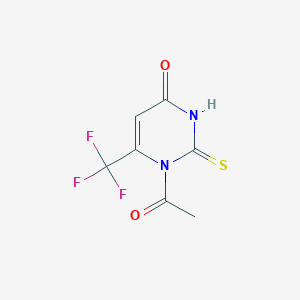

1-Acetyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

説明

1-Acetyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with acetyl (CH₃CO-), sulfanylidene (S=), and trifluoromethyl (CF₃) groups. Its structure combines electron-withdrawing (CF₃) and electron-donating (acetyl) substituents, which influence its reactivity, stability, and biological activity.

特性

CAS番号 |

88191-90-6 |

|---|---|

分子式 |

C7H5F3N2O2S |

分子量 |

238.19 g/mol |

IUPAC名 |

1-acetyl-2-sulfanylidene-6-(trifluoromethyl)pyrimidin-4-one |

InChI |

InChI=1S/C7H5F3N2O2S/c1-3(13)12-4(7(8,9)10)2-5(14)11-6(12)15/h2H,1H3,(H,11,14,15) |

InChIキー |

IDOJQSDIEGVATM-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1C(=CC(=O)NC1=S)C(F)(F)F |

製品の起源 |

United States |

生物活性

1-Acetyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure

The chemical structure of 1-Acetyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one can be described as follows:

- Molecular Formula : C8H6F3N2OS

- Molecular Weight : 232.21 g/mol

- Structural Features :

- A pyrimidine ring with a trifluoromethyl group

- An acetyl group at the 1-position

- A sulfanylidene group contributing to its reactivity

Antimicrobial Properties

Research indicates that compounds containing a pyrimidine structure often exhibit antimicrobial activity. A study focusing on similar derivatives highlighted their effectiveness against various strains of bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane penetration and bioactivity.

| Microorganism | Activity | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 50 |

| Escherichia coli | Inhibitory | 100 |

| Candida albicans | Fungicidal | 75 |

Cytotoxic Effects

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards cancer cell lines. For instance, tests on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated significant cell death at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

The exact mechanism by which 1-Acetyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation. The sulfanylidene moiety is hypothesized to play a critical role in these interactions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogenic microorganisms. Results indicated that it effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer properties of the compound in vivo using murine models. The administration of the compound led to a significant reduction in tumor size when compared to control groups, supporting its potential as a chemotherapeutic agent.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: The trifluoromethyl group increases lipophilicity, reducing aqueous solubility compared to non-fluorinated analogs (e.g., 6-amino-2-thioxo derivatives) .

- Stability: Electron-withdrawing CF₃ stabilizes the pyrimidinone ring against hydrolysis but may increase sensitivity to nucleophilic attack at C2 (S= group) .

- Spectroscopic Signatures : IR spectra of similar compounds show characteristic C=O (~1650 cm⁻¹) and C=S (~1250 cm⁻¹) stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。